N-(3-chlorophenyl)-3,4-dimethoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-chlorophenyl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-7-6-10(8-14(13)20-2)15(18)17-12-5-3-4-11(16)9-12/h3-9H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGINWKKOKKSFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications
Established Synthetic Pathways for N-(3-chlorophenyl)-3,4-dimethoxybenzamide
The creation of the amide bond in this compound is the central challenge in its synthesis. Over the years, both conventional and modernized approaches have been developed to achieve this transformation efficiently.
Conventional Synthetic Approaches
The most traditional and widely employed method for the synthesis of this compound involves the acylation of 3-chloroaniline (B41212) with 3,4-dimethoxybenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The base, often a tertiary amine like triethylamine (B128534) or pyridine, facilitates the reaction by preventing the protonation of the starting amine.
The general reaction is as follows:
3,4-dimethoxybenzoyl chloride + 3-chloroaniline → this compound + HCl
This method, known as the Schotten-Baumann reaction, is straightforward and often provides good yields of the desired product. mdpi.com The starting material, 3,4-dimethoxybenzoyl chloride, is readily prepared from 3,4-dimethoxybenzoic acid by treating it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. sigmaaldrich.comgoogle.com A patent describes the synthesis of a related compound, N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide, by reacting 4-(aminomethyl)phenol with 3,4-dimethoxybenzoyl chloride in the presence of a base. google.com
Modernized and Optimized Synthesis Protocols
While the conventional approach is reliable, modern organic synthesis has focused on developing more efficient, milder, and environmentally benign protocols for amide bond formation. These methods often avoid the need for preparing the acyl chloride in a separate step.
One such modern approach involves the use of coupling reagents that activate the carboxylic acid (3,4-dimethoxybenzoic acid) in situ, allowing for a direct reaction with the amine (3-chloroaniline). Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve yields. nih.gov
Another advanced methodology involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618), which act as activating agents for the carboxylic acid. nih.gov This method allows for the amidation to proceed at room temperature in good to excellent yields. nih.gov Research has also explored the use of boric acid in polyethylene (B3416737) glycol (PEG) as a green and economical catalyst for the amidation of carboxylic acids with amines, a method that has been successfully applied to the synthesis of related benzamides like itopride. researchgate.net
| Method | Reagents | Key Features |
| Conventional | 3,4-dimethoxybenzoyl chloride, 3-chloroaniline, base (e.g., triethylamine) | Straightforward, good yields, requires prior synthesis of acyl chloride. |
| Carbodiimide Coupling | 3,4-dimethoxybenzoic acid, 3-chloroaniline, EDCI/DCC, HOBt/DMAP | One-pot reaction, mild conditions, avoids acyl chloride. |
| Phosphonium Salt | 3,4-dimethoxybenzoic acid, 3-chloroaniline, N-chlorophthalimide, triphenylphosphine | Room temperature reaction, good to excellent yields. |
| Boric Acid Catalysis | 3,4-dimethoxybenzoic acid, 3-chloroaniline, Boric acid, PEG | Environmentally friendly, economical, suitable for large-scale production. |
Strategies for Structural Derivatization of the Benzamide (B126) Moiety
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives with potentially unique properties.
N-Substitution Strategies and Their Synthetic Feasibility
Modification of the amide nitrogen provides a direct route to a wide array of derivatives.
N-Alkylation and N-Arylation: The amide N-H bond can be deprotonated with a suitable base, followed by reaction with an alkyl or aryl halide to introduce a substituent. The choice of base and reaction conditions is crucial to avoid competing reactions.
Reductive Amination: A carbonyl compound can be reductively coupled with the parent amine (3-chloroaniline) prior to the amide bond formation, or with a derivative where the amide is reduced to an amine, to introduce a variety of N-substituents.
Directed C-H Activation: Modern catalytic methods allow for the direct functionalization of C-H bonds adjacent to the nitrogen atom, offering a powerful tool for late-stage modification.
A study on N-substituted benzamide derivatives highlights various synthetic strategies, including the reaction of substituted anilines with acyl chlorides. nih.gov
Aromatic Ring Modifications and Halogenation Patterns
Both aromatic rings of this compound are amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.
Halogenation: The introduction of additional halogen atoms (e.g., chlorine, bromine, fluorine) onto either the chlorophenyl or the dimethoxybenzoyl ring can significantly influence the electronic and lipophilic properties of the molecule. The position of the new halogen can be controlled by the directing effects of the existing substituents. For instance, the methoxy (B1213986) groups on the benzoyl ring are ortho-, para-directing, while the chloro and amide groups on the other ring are ortho-, para- and meta-directing, respectively.
Nitration and Sulfonation: These classic electrophilic substitution reactions can introduce nitro and sulfonic acid groups, which can be further transformed into other functionalities.
Friedel-Crafts Reactions: Alkylation and acylation of the aromatic rings can introduce new carbon-based substituents.
Research on substituted benzamides has shown that the presence and position of substituents on the aromatic rings can significantly impact their biological activity. google.com
Influence of Methoxy Group Modifications and Positional Isomerism
The two methoxy groups on the benzoyl moiety are key features that can be modified to fine-tune the compound's properties.
Demethylation: Selective or complete demethylation of the methoxy groups to hydroxyl groups can be achieved using reagents like boron tribromide (BBr₃). This introduces hydrogen-bond donating capabilities.
Alkoxy Chain Homologation: The methyl groups can be replaced with longer or more complex alkyl chains (e.g., ethoxy, propoxy) by starting with the corresponding di-alkoxybenzoic acids. This can alter the lipophilicity and steric profile of the molecule.
Positional Isomerism: The positions of the methoxy groups on the benzoyl ring can be varied. For example, synthesizing isomers with 2,4-dimethoxy or 2,5-dimethoxy substitution patterns would lead to compounds with different spatial arrangements and electronic properties. The position of the methoxy group has been shown to influence the selectivity of related benzamide derivatives for biological targets. sigmaaldrich.com
Green Chemistry Principles and Sustainable Synthesis Approaches for Benzamide Derivatives
The synthesis of benzamides, including this compound, has traditionally relied on methods that often involve harsh conditions, stoichiometric quantities of activating reagents, and the generation of significant chemical waste. ucl.ac.uk In alignment with the principles of green chemistry, modern synthetic chemistry is increasingly focused on developing more sustainable and environmentally benign protocols for amide bond formation. sigmaaldrich.comchemmethod.com These approaches aim to enhance efficiency by minimizing energy consumption, reducing waste, and utilizing less hazardous materials. The direct catalytic amidation of a carboxylic acid, such as 3,4-dimethoxybenzoic acid, with an amine, like 3-chloroaniline, represents a key goal in the sustainable synthesis of the target compound.
Several innovative strategies have emerged that apply green chemistry principles to the synthesis of benzamide derivatives. These include the use of alternative energy sources like microwave and ultrasound irradiation, the development of novel catalytic systems, and the application of solvent-free or mechanochemical techniques. mdpi.comchemmethod.comrsc.org
Energy-Efficient Methods: Microwave and Ultrasound Assistance
Alternative energy sources provide efficient means of promoting chemical reactions, often leading to dramatically reduced reaction times, lower energy consumption, and improved product yields compared to conventional heating methods. arkat-usa.org
Microwave-Assisted Organic Synthesis (MAOS): This technique has proven highly effective for synthesizing benzamides. researchgate.net Microwave irradiation offers rapid and uniform heating of the reaction mixture, which can accelerate reaction rates, sometimes reducing completion times from hours to mere minutes. chemmethod.comrasayanjournal.co.in For instance, the direct synthesis of amides from carboxylic acids and amines has been achieved under solvent-free conditions using catalytic amounts of ceric ammonium (B1175870) nitrate (B79036) in an open microwave reactor, providing a rapid and efficient green protocol. mdpi.comresearchgate.net The hydrolysis of benzamide to benzoic acid, a reverse reaction, takes only 7 minutes under microwave conditions compared to an hour with conventional heating, showcasing the technology's power to accelerate reactions. rasayanjournal.co.inyoutube.comyoutube.com
Ultrasonic-Assisted Organic Synthesis (UAOS): Sonication, or the use of ultrasound, promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. nih.gov This process generates localized high-pressure and high-temperature zones, enhancing mass transfer and accelerating reaction rates. chemmethod.comnih.gov The synthesis of various benzamide derivatives has been successfully demonstrated using this eco-friendly technology, often resulting in shorter reaction times and high yields under mild conditions. researchgate.net For example, a method using a Lewis acidic ionic liquid immobilized on diatomite earth as a catalyst under ultrasonic irradiation allows for the rapid and efficient synthesis of benzamides at room temperature. researchgate.net
Catalytic Innovations for Waste Reduction
A primary goal of green chemistry is the use of catalytic reagents over stoichiometric ones. sigmaaldrich.com Catalytic methods for amide bond formation avoid the poor atom economy of traditional coupling agents (like carbodiimides) which generate large amounts of by-product waste. ucl.ac.uk
Direct Catalytic Amidation: Significant research has focused on the direct condensation of carboxylic acids and amines. Boronic acids have been identified as effective organocatalysts for this transformation, typically requiring the removal of water to drive the reaction to completion. ucl.ac.uksciepub.com Similarly, simple and inexpensive catalysts like boric acid have been used for the amidation of benzoic acid, demonstrating a high-yielding and greener alternative to classical methods. sciepub.com Other catalytic systems, such as those based on manganese, have been developed for related transformations, highlighting a move away from toxic reagents. rsc.org
Biocatalysis: The use of enzymes offers a highly selective and sustainable route to amide bond formation. rsc.org Enzymes operate under mild aqueous conditions, reducing the need for harsh solvents and high temperatures. For example, a chemo-enzymatic cascade combining a nitrile hydratase (NHase) with a copper-catalyzed coupling reaction has been developed for the synthesis of N-aryl amides in an aqueous buffer. nih.gov This integrated approach allows for the selective hydration of nitriles to primary amides, which are then coupled in situ, demonstrating a powerful and green synthetic strategy. nih.gov
Solvent-Free and Mechanochemical Synthesis
Minimizing or eliminating the use of volatile organic solvents is a cornerstone of green synthesis. rsc.org Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, is a prominent solvent-free technique.
Mechanosynthesis: Amide bond formation has been efficiently achieved by ball milling or grinding reactants together, often in the complete absence of a solvent. rsc.orgnih.gov This technique is not only environmentally friendly but can also lead to faster reactions and different selectivities compared to solution-phase synthesis. rsc.org The synthesis of N-benzylbenzamide has been demonstrated on a gram scale using mechanochemical activation with carbonyldiimidazole (CDI), completing the reaction in minutes with a simple, water-based workup, thus avoiding organic solvents throughout the process. rsc.org Another mechanochemical approach uses 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic triphenylphosphine (PPh3) for the rapid amidation of various carboxylic acids at room temperature. rsc.org
The following table provides a comparative overview of various green and sustainable methods developed for the synthesis of benzamide derivatives, which are applicable to the synthesis of this compound.
Table 1. Comparison of Green Synthetic Methods for Benzamide Derivatives
| Method | Catalyst / Reagent | Reaction Conditions | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Microwave-Assisted | Ceric Ammonium Nitrate (CAN) | Solvent-free, 160-165 °C, 15-30 min | Rapid, solvent-free, high yields, simple workup | mdpi.comresearchgate.net |
| Ultrasound-Assisted | Diatomite earth@IL/ZrCl4 | Toluene, Room Temp, 15-60 min | Mild conditions, rapid, reusable catalyst, high yields | researchgate.net |
| Catalytic Direct Amidation | Boric Acid (10 mol%) | Toluene, Reflux (Dean-Stark), 8 h | Avoids stoichiometric activators, high yield | sciepub.com |
| Mechanochemical | 1,1'-Carbonyldiimidazole (CDI) | Ball mill, Solvent-free, Room Temp, 10-15 min | Solvent-free reaction and workup, rapid, high yields | rsc.org |
| Mechanochemical | 2,4,6-Trichloro-1,3,5-triazine (TCT) / PPh3 | Mortar & pestle, Solvent-drop, Room Temp | Rapid, mild conditions, low-cost reagents | rsc.org |
| Chemo-enzymatic | Nitrile Hydratase (NHase) / CuBr2 | Aqueous buffer/iPrOH, Room Temp, 24 h | Mild aqueous conditions, high selectivity | nih.gov |
These methodologies collectively represent a significant advancement toward the sustainable production of benzamides. By embracing principles such as energy efficiency, catalysis, and waste minimization, the chemical industry can develop greener synthetic routes for important compounds like this compound.
Structure Activity Relationship Sar Studies
Elucidating Key Pharmacophoric Features of N-(3-chlorophenyl)-3,4-dimethoxybenzamide Derivatives
The fundamental structure of this compound consists of three key pharmacophoric components: the 3,4-dimethoxybenzamide (B75079) group, an amide linker, and a 3-chlorophenyl moiety. The 3,4-dimethoxyphenyl group is often critical for insertion into hydrophobic pockets within target proteins. nih.gov The amide linker, containing both a hydrogen bond donor (N-H) and an acceptor (C=O), is crucial for forming directional interactions with amino acid residues in the binding site. nih.gov The N-aryl group, in this case, a 3-chlorophenyl ring, also contributes to binding, likely through hydrophobic and electronic interactions. nih.govresearchgate.net
In broader studies of benzamide (B126) derivatives, the general pharmacophoric model highlights the importance of an aromatic ring, a hydrogen-bond-accepting group, and often a hydrophobic feature. For instance, in the design of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, the 3,4-dimethoxyphenyl moiety was identified as a key feature for fitting into a large hydrophobic region of the target receptor. nih.gov Similarly, the linker region is vital for establishing hydrogen bonds that anchor the molecule in the correct orientation. nih.gov
Impact of Substituent Variations on Biological Activity Profiles
The nature and position of halogen substituents on the N-phenyl ring significantly impact the biological activity of benzamide derivatives. Studies on N-phenylbenzamides have shown that electron-withdrawing groups, such as halogens, can be beneficial for potency. nih.govresearchgate.net The position of the halogen is also critical. For example, in a series of N-phenylbenzamides designed as antischistosomal agents, a meta-substitution pattern on the anilide portion, as seen with a nitro group, was found to be important for potency. nih.gov This suggests that the 3-chloro substitution in this compound may be optimally positioned for certain biological targets.
| Compound | Substituent on Phenyl Ring | Observed Effect on Activity | Reference |
|---|---|---|---|
| Analog Series 1 | Electron-withdrawing groups (e.g., Cl, NO₂) | Generally beneficial for potency | nih.govresearchgate.net |
| Analog Series 2 | m-NO₂ | Enhanced potency compared to p-NO₂ | nih.gov |
| Analog Series 3 | o-Halogenation | Can prevent planar configuration and reduce binding | nih.gov |
In a series of 2-phenoxybenzamides, the replacement of a 4-fluorophenoxy substituent with a hydrogen atom led to a moderate decrease in antiplasmodial activity, indicating that the aryloxy substituent itself is favorable for activity. mdpi.com This underscores the importance of the substituents on the benzamide portion of the molecule. The 3,4-dimethoxy arrangement in this compound is a key feature that likely contributes significantly to its biological profile.
| Compound Series | Substitution Pattern | Key Finding | Reference |
|---|---|---|---|
| N'-benzylidene-3,4-dimethoxybenzohydrazides | 3,4-dimethoxyphenyl | Inserts into the largest hydrophobic region of the receptor pocket. | nih.gov |
| N-[(2-pyrrolidinyl)methyl]-substituted benzamides | 3-position substituent | Lowered lipophilicity by influencing an adjacent 2-methoxy group. | nih.gov |
| 2-Phenoxybenzamides | Aryloxy substituent | Appears to be favorable for antiplasmodial activity. | mdpi.com |
The nature of the N-aryl substituent is a critical determinant of activity. In the context of Ullmann-type coupling reactions for synthesizing N-arylamides, the electronic properties of the aryl halide have a direct relationship with the activation energy of the reaction, which in turn affects the yield. mdpi.comresearchgate.net This suggests that the electronic character of the N-aryl ring plays a significant role in the molecule's properties.
Furthermore, studies on various benzamide derivatives have demonstrated that the N-aryl group can be extensively modified to tune activity. For instance, in a series of antiplasmodial 2-phenoxybenzamides, shifting an N-Boc piperazinyl substituent on the N-phenyl ring from the meta to the para position resulted in the highest activity and selectivity of all tested compounds. mdpi.com This highlights the sensitivity of biological activity to the substitution pattern on the N-aryl ring. The introduction of bulky or hydrophilic groups can also have a profound impact; for example, the replacement of two carbon atoms with nitrogen atoms in a related N-phenylbenzamide to create a pyridazine-containing compound abolished its activity. nih.gov
Conformational Analysis and SAR Correlation in Benzamide Scaffolds
The three-dimensional conformation of benzamide derivatives is intrinsically linked to their biological activity. The relative orientation of the two aromatic rings and the planarity of the amide linker are crucial for fitting into a target's binding site. nih.gov For example, the introduction of an ortho-methoxy substituent can create steric hindrance that prevents the amide moiety from adopting a coplanar conformation with the benzene (B151609) ring, which can impact activity. nih.gov
Computational methods, such as molecular docking and pharmacophore modeling, are often used to understand the conformational preferences of these molecules and to correlate them with observed biological activities. nih.gov For instance, in a study of N-substituted phenyl cinnamide derivatives, a positive correlation was found between the antitumor activity and the lowest unoccupied molecular orbital (LUMO) energy of the compounds, with the carbonyl carbon identified as the active site. asianpubs.org Such analyses help in rationalizing the observed SAR and in designing new derivatives with improved properties.
Biological Activities and Mechanistic Elucidation in Vitro and Pre Clinical in Vivo Models
Enzyme Modulatory Activities
The ability of benzamide (B126) derivatives to modulate the activity of various enzymes is a well-documented phenomenon. These interactions are often highly dependent on the specific substitution patterns on both the benzoyl and aniline (B41778) rings, which influence the molecule's affinity and binding mode within the enzyme's active or allosteric sites.
Cholinesterase (AChE and BChE) Inhibition by Structurally Related Benzamide Derivatives
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. Numerous studies have demonstrated the potential of benzamide derivatives as cholinesterase inhibitors.
Research has shown that novel benzamide derivatives can exhibit significant inhibitory activity against both AChE and BChE, with IC50 values in the nanomolar range. nih.gov For instance, certain synthesized benzamide compounds displayed IC50 values ranging from 10.66 to 83.03 nM for AChE and 32.74 to 66.68 nM for BChE. nih.gov The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the benzamide scaffold are crucial for potent inhibition. In some series, picolinamide (B142947) derivatives, which are structurally analogous to benzamides, have shown even stronger bioactivity. nih.gov For example, a picolinamide derivative, compound 7a, was identified as a potent AChE inhibitor with an IC50 of 2.49 µM and exhibited high selectivity over BChE. nih.gov Molecular docking studies suggest that these compounds can interact with both the catalytic and peripheral anionic sites of the AChE enzyme. nih.gov Furthermore, N-benzyl benzamide derivatives have emerged as selective sub-nanomolar inhibitors of BChE, suggesting their potential for therapeutic applications in advanced stages of Alzheimer's disease. acs.org
Table 1: Cholinesterase Inhibitory Activity of Selected Benzamide and Picolinamide Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity (AChE/BChE) | Reference |
|---|---|---|---|---|
| Compound 7a | AChE | 2.49 ± 0.19 | 99.40 | nih.gov |
| Benzamide B4 | AChE | 0.01542 | - | nih.gov |
| Nicotinamide N4 | AChE | 0.01214 | - | nih.gov |
| Cinnamamide C4 | AChE | 0.01067 | - | nih.gov |
| Benzothiazolone M13 | BChE | 1.21 | 4.16 | mdpi.com |
| Benzothiazolone M2 | BChE | 1.38 | 28.99 | mdpi.com |
Protein Kinase Inhibition (e.g., CK2) by Dimethoxybenzamide-Containing Compounds
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov Protein kinase CK2, a constitutively active serine/threonine kinase, is a notable therapeutic target due to its involvement in cell growth, proliferation, and survival. nih.govnih.gov
While direct studies on N-(3-chlorophenyl)-3,4-dimethoxybenzamide as a CK2 inhibitor are not prevalent, the dimethoxybenzoyl moiety is a feature in some kinase inhibitors. The inhibition of CK2 by small molecules is an active area of research. nih.gov ATP-competitive inhibitors of CK2 often possess a hydrophobic character and the ability to form polar interactions within the ATP-binding site. nih.gov The development of cell-permeable and specific CK2 inhibitors, such as 4,5,6,7-tetrabromo-1H-benzotriazole (TBB), has been instrumental in studying the cellular functions of this kinase. unipd.it The pursuit of CK2 inhibitors extends to targeting sites beyond the conventional ATP-binding pocket, including the substrate binding site, to achieve greater selectivity. mdpi.com
Other Enzyme System Interactions (e.g., α-Amylase, Proteinase K) by Analogous Benzamides
The versatility of the benzamide scaffold extends to the inhibition of other enzyme systems. For instance, α-amylase, a key enzyme in carbohydrate metabolism, is a target for the management of type 2 diabetes. mtu.edu
Recent research has identified benzimidazole (B57391) derivatives, which share structural similarities with benzamides, as potent α-amylase inhibitors, with some compounds showing greater efficacy than the standard drug acarbose. nih.gov Specifically, compounds 7b, 7c, and 7i from a synthesized series exhibited IC50 values of 1.20 ± 0.05, 1.40 ± 0.10, and 1.10 ± 0.05 μM, respectively, against α-amylase. nih.gov Proteinaceous inhibitors of α-amylase have also been isolated and characterized, demonstrating the diverse molecular architectures that can achieve this inhibitory activity. nih.gov While direct evidence for this compound is lacking, the potential for benzamide-type structures to interact with enzymes like α-amylase is an area of ongoing investigation.
Receptor Ligand Investigations
N-aryl benzamides are also recognized for their ability to interact with various cell surface receptors, particularly G-protein coupled receptors (GPCRs), often acting as allosteric modulators.
Allosteric Modulation of G-Protein Coupled Receptors (e.g., mGlu5) by N-Aryl Benzamides
Metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a GPCR implicated in various neurological and psychiatric disorders. N-aryl benzamides have been identified as negative allosteric modulators (NAMs) of mGlu5. nih.govmdpi.com These compounds bind to a site distinct from the endogenous ligand (glutamate) binding site and non-competitively inhibit receptor activation. mdpi.com
The development of 3-cyano-5-fluoro-N-arylbenzamides has yielded potent mGlu5 NAMs with good central nervous system exposure in preclinical models. nih.gov The structure-activity relationship of these N-aryl benzamides is often complex, with small structural modifications leading to significant changes in activity. acs.org For instance, the addition of a methyl group can act as a "molecular switch," converting a positive allosteric modulator (PAM) into a NAM. acs.org Computational studies, including 3D-QSAR and molecular docking, have been employed to understand the binding modes of these N-aryl benzamide NAMs at the mGlu5 receptor. mdpi.com These studies indicate that the aryl benzamide derivatives bind in a cavity composed of several key amino acid residues, stabilizing the receptor in an inactive conformation through hydrogen bonds and hydrophobic interactions. mdpi.com Positive allosteric modulators of mGlu5 have also been developed and have shown potential in reversing certain cellular effects associated with NMDA receptor hypofunction. nih.gov
Adenosine (B11128) Receptor (A2AR) Antagonism in Related Xanthine-Benzamide Conjugates
The adenosine A2A receptor (A2AR) is another important GPCR target, particularly for neurodegenerative disorders like Parkinson's disease. nih.gov While this compound itself is not a xanthine (B1682287) derivative, the concept of conjugating benzamide moieties to other pharmacophores to achieve desired biological activity is a common strategy in drug discovery.
Xanthine derivatives, such as caffeine (B1668208) and theophylline, are well-known non-selective adenosine receptor antagonists. nih.govwikipedia.org Efforts to develop selective A2AR antagonists have led to the synthesis of various xanthine analogs. nih.gov The combination of a xanthine core with other chemical motifs, potentially including benzamide-like structures, could lead to novel A2AR antagonists with improved properties. The antiplatelet effects of some xanthine-based A2A and A2B receptor antagonists have been investigated, revealing a complex pharmacology that may involve inhibition of phosphodiesterases in addition to adenosine receptor blockade. mdpi.com
Cellular Biological Responses (In Vitro Assays)
The cellular effects of benzamide derivatives have been extensively studied, particularly their potential as anticancer agents. These studies often focus on their ability to inhibit cell growth, induce programmed cell death (apoptosis), and interfere with critical cellular signaling pathways.
Numerous benzamide derivatives have demonstrated significant antiproliferative and cytotoxic effects against a variety of cancer cell lines. For example, a study on a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide (compound P7a), which shares structural similarities with the subject compound, reported dose- and time-dependent cytotoxicity in breast cancer cell lines. nih.gov The IC50 values for compound P7a after 48 hours of treatment were 178.92 ± 12.51 μM for MDA-MB-231 and 33.75 ± 1.20 μM for MCF-7 cells. nih.gov Notably, this compound showed selectivity towards the MCF-7 cancer cell line when compared to the normal breast cell line, hTERT-HME1. nih.gov
Other studies on various benzamide derivatives have also reported potent antiproliferative activities. For instance, 3-aminobenzamide (B1265367) (3-ABA) has been shown to inhibit the growth of the human carcinoma cell line A431. nih.gov Similarly, certain core-modified estrone (B1671321) analogs with a benzamide moiety have exhibited substantial antiproliferative activity against human cancer cell lines derived from gynecological malignancies. nih.gov
Antiproliferative Activity of Benzamide Derivatives
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide (P7a) | MDA-MB-231 | 178.92 ± 12.51 | nih.gov |
| N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide (P7a) | MCF-7 | 33.75 ± 1.20 | nih.gov |
The induction of apoptosis is a key mechanism by which many anticancer agents exert their effects. Research indicates that N-substituted benzamides can trigger apoptosis through the intrinsic pathway. Studies on declopramide (B1670142) (3-chloroprocainamide), a structural analogue, have shown that it induces the release of cytochrome c into the cytosol and activates caspase-9 in murine and human cancer cell lines. nih.gov This process was inhibited by a pan-caspase inhibitor and a specific caspase-9 inhibitor, confirming the involvement of this pathway. nih.gov Furthermore, overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit declopramide-induced apoptosis. nih.gov
Consistent with these findings, the triazole precursor compound P7a was also shown to induce apoptosis in the MCF-7 breast cancer cell line. nih.gov Treatment with this compound led to an increased activity of caspase-3/7 and caspase-9, and western blot analysis revealed the up-regulation of pro-apoptotic proteins, further supporting the induction of the intrinsic apoptotic pathway. nih.gov
The Wnt/Frizzled signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. oncotarget.comnih.gov Consequently, it has become an attractive target for anticancer drug development. While there is no direct evidence of this compound modulating this pathway, other small molecules have been identified as inhibitors.
In Vivo Pharmacological Evaluation in Pre-clinical Animal Models
Pre-clinical animal models are essential for evaluating the efficacy of potential therapeutic agents in a living organism. These models are used to study various diseases, including cancer, neurodegenerative disorders, and fibrosis. nih.govnih.govnih.govnih.gov
While no in vivo studies specifically on this compound have been reported, the broader class of benzamides and related compounds have been evaluated in various disease models.
In oncology, xenograft mouse models are commonly used to assess the antitumor activity of new compounds. nih.gov For instance, a study on the in vivo anti-cancer activity of lasiokaurin (B1674529) in a triple-negative breast cancer model demonstrated its ability to reduce tumor growth in a xenograft mouse model without causing significant toxicity. nih.gov
In the context of neurodegenerative diseases, animal models are crucial for understanding pathogenesis and testing potential therapeutics. nih.govnih.gov These models can be generated through genetic modification or by using neurotoxins to mimic the disease pathology. nih.gov
For fibrotic diseases, various animal models have been developed to study the efficacy of anti-fibrotic agents. nih.govnih.gov These models are critical for bridging the gap between in vitro findings and clinical applications. nih.gov
Investigation of Pharmacodynamic Biomarkers for this compound in Animal Studies Remains Undocumented in Publicly Available Research
As of the current date, a comprehensive review of publicly accessible scientific literature and preclinical research databases reveals no specific studies investigating the pharmacodynamic biomarkers of the chemical compound this compound in animal models. While research exists on compounds with structural similarities, the direct examination of this particular molecule's in vivo pharmacodynamic effects and the identification of corresponding biomarkers have not been reported.
Pharmacodynamic biomarkers are crucial in drug development as they provide measurable indicators of a substance's biological activity within a living organism. These markers can elucidate the mechanism of action and demonstrate target engagement, offering valuable insights long before clinical outcomes are observable. The investigation of such biomarkers typically involves animal studies where researchers analyze various physiological and molecular changes following the administration of the compound.
For instance, studies on other benzamide derivatives have explored a range of potential biomarkers. Research on the prokinetic agent Itopride, a benzamide derivative, has focused on its dual mechanism of action as a dopamine (B1211576) D2 receptor antagonist and an acetylcholinesterase inhibitor. nih.gov In preclinical and clinical settings, pharmacodynamic assessments for such a compound could involve measuring changes in acetylcholine (B1216132) levels or dopamine receptor occupancy. nih.gov
Similarly, research into other structurally related compounds, such as N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has identified potential biomarkers related to its antiviral activity. nih.gov In a duck model of hepatitis B virus (HBV) infection, serum levels of duck hepatitis B virus (DHBV) DNA and intracellular levels of Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G) were monitored as key indicators of the compound's biological effect. nih.gov
However, it is critical to emphasize that these examples are from different, albeit related, molecules. The specific pharmacodynamic profile and, consequently, the relevant biomarkers for this compound could be significantly different. Without dedicated preclinical studies on this exact compound, any discussion of its potential pharmacodynamic biomarkers would be purely speculative.
The absence of published data highlights a gap in the current scientific knowledge regarding this compound. Future preclinical research would be necessary to identify and validate any potential pharmacodynamic biomarkers for this compound, which would be a fundamental step in understanding its biological activity and potential therapeutic applications.
Computational and Cheminformatics Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
Prediction of Binding Modes and Affinities with Target Proteins
While specific molecular docking studies exclusively targeting N-(3-chlorophenyl)-3,4-dimethoxybenzamide are not extensively documented in publicly available literature, the broader family of N-phenylbenzamide and related benzamide (B126) derivatives has been the subject of numerous computational investigations. These studies provide a framework for predicting the potential protein targets and binding affinities for the title compound.
For instance, derivatives of N-phenylbenzamide have been computationally evaluated as potential inhibitors of various protein kinases. researchgate.net Molecular docking studies on these analogues have successfully predicted their binding conformations within the kinase active sites, showing affinities that are comparable to or even better than native ligands. researchgate.net Another related compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, has demonstrated very high affinity for the dopamine (B1211576) D4 receptor, with an IC50 value of 0.057 nM. nih.gov This suggests that this compound might also exhibit affinity for G-protein coupled receptors or protein kinases.
A hypothetical docking study of this compound against a protein kinase, such as ABL1 kinase which has been studied with other N-phenylbenzamides nih.gov, would likely reveal a binding energy indicative of stable interaction. The binding affinity is typically reported as a negative value in kcal/mol, where a more negative value suggests a stronger binding.
Table 1: Predicted Binding Affinities of Analogous Benzamide Derivatives with Protein Targets
| Compound/Derivative Class | Protein Target | Reported/Predicted Binding Affinity (kcal/mol) | Reference |
| Imidazole-based N-phenylbenzamides | ABL1 Kinase | High affinity (specific values not provided) | nih.gov |
| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 Receptor | IC50 = 0.057 nM (High Affinity) | nih.gov |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-glucosidase | Good dock scores (specific values not provided) | nih.gov |
This table is illustrative and based on data from related compounds to predict potential interactions of this compound.
Characterization of Key Residue Interactions (e.g., hydrogen bonding, hydrophobic contacts)
The binding of a ligand to a protein is stabilized by a network of non-covalent interactions. For this compound, the key interactions would likely involve:
Hydrogen Bonding: The amide group (-C(O)NH-) is a classic hydrogen bond donor (the N-H) and acceptor (the C=O). This group can form crucial hydrogen bonds with amino acid residues in the protein's active site, such as aspartate, glutamate (B1630785), or the backbone carbonyls and amides. nih.gov
Hydrophobic Contacts: The 3-chlorophenyl and the dimethoxybenzene rings are hydrophobic and are expected to form van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. The chlorine atom on the phenyl ring can also participate in halogen bonding, a specific type of non-covalent interaction.
Pi-Interactions: The aromatic rings can engage in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
In studies of similar N-phenylbenzamide derivatives targeting protein kinases, hydrogen bonds with key residues in the hinge region of the kinase domain are often observed, which is a critical interaction for inhibitory activity. researchgate.net
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide deep insights into the electronic structure, reactivity, and properties of molecules. Density Functional Theory (DFT) is a popular method for these investigations.
Density Functional Theory (DFT) Applications to this compound and Analogues
DFT calculations are used to optimize the molecular geometry and to compute various electronic properties. For a molecule like this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its most stable conformation. nih.gov
These calculations yield important parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For a similar compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, the calculated HOMO and LUMO energies provided insights into its electronic character. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Insights
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red regions indicate negative electrostatic potential and are associated with high electron density. These are the most likely sites for electrophilic attack and are often found around electronegative atoms like oxygen and nitrogen. For this compound, the carbonyl oxygen of the amide group and the oxygen atoms of the methoxy (B1213986) groups would be expected to be in these red regions.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. The hydrogen atom of the amide group (N-H) is a likely site for a positive potential.
Green regions denote areas of neutral potential.
The MEP map provides a visual guide to the molecule's intermolecular interaction patterns, complementing the findings from molecular docking. nih.gov
Table 2: Interpreting Molecular Electrostatic Potential (MEP) Maps
| Color | Electrostatic Potential | Interpretation | Likely Atoms in this compound |
| Red | Negative | Electron-rich, site for electrophilic attack | Carbonyl oxygen, methoxy oxygens |
| Blue | Positive | Electron-poor, site for nucleophilic attack | Amide hydrogen (N-H) |
| Green | Neutral | Non-polar regions | Carbon atoms of the phenyl rings |
Fukui Function Analysis and Chemical Reactivity Prediction
Fukui functions are used within the framework of DFT to identify the most reactive sites in a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This analysis helps in predicting the sites for nucleophilic, electrophilic, and radical attacks.
f+(r) : Represents the reactivity towards a nucleophilic attack (where an electron is accepted). A higher value indicates a more favorable site for nucleophilic attack.
f-(r) : Represents the reactivity towards an electrophilic attack (where an electron is donated). A higher value points to a more favorable site for electrophilic attack.
f0(r) : Represents the reactivity towards a radical attack.
For this compound, Fukui function analysis would precisely pinpoint the atoms most likely to participate in chemical reactions, providing a more quantitative measure of reactivity than MEP maps alone. This information is invaluable for understanding potential metabolic pathways and for designing analogues with modified reactivity profiles.
Structure-Based Drug Design and Virtual Screening Methodologies for Benzamide Derivatives
Structure-based drug design (SBDD) and virtual screening are powerful computational techniques that leverage the three-dimensional structure of a biological target to identify and optimize potential drug candidates. For benzamide derivatives, these methodologies have been instrumental in discovering novel inhibitors for a range of therapeutic targets.
A common approach in SBDD involves molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to a protein target. In a study targeting DNA gyrase and Sec14p, a series of benzamide derivatives were evaluated using the Molegro Virtual Docker (MVD) software. ingentaconnect.com The results highlighted that steric and hydrophobic interactions were predominant, alongside hydrogen bonding. ingentaconnect.com Notably, compounds B1 and B5 showed the most favorable MolDock scores for DNA gyrase, with values of -109.736 kcal/mol and -114.391 kcal/mol, respectively. ingentaconnect.com For the Sec14p target, compound B2 exhibited an exceptional MolDock score of -119.451 kcal/mol, suggesting its potential as a lead compound for antifungal agents. ingentaconnect.com Similarly, docking studies on benzamide derivatives as topoisomerase inhibitors revealed a higher affinity for Topoisomerase IIα over Topoisomerase I. dergipark.org.trucsd.edu
Another key component of computational drug design is the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models. These models correlate the biological activity of a series of compounds with their 3D physicochemical properties. For a set of 48 aminophenyl benzamide derivatives targeting histone deacetylase (HDAC), a robust 3D-QSAR model was developed. nih.gov This model yielded a high correlation coefficient (r²) of 0.99 and a cross-validated correlation coefficient (q²) of 0.85, indicating excellent predictive power. nih.gov The model revealed that hydrophobic characteristics are crucial for HDAC inhibitory activity, and the addition of hydrogen bond donating groups positively influences potency. nih.gov In a different study on 6-hydroxybenzothiazole-2-carboxamides as monoamine oxidase B (MAO-B) inhibitors, a comparative molecular similarity indices analysis (COMSIA) model also showed good predictive ability with a q² of 0.569 and an r² of 0.915. nih.gov
Pharmacophore modeling is another ligand-based method used in virtual screening to identify novel scaffolds. A five-point pharmacophore model was developed for HDAC inhibitors, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov This model served as the basis for the aforementioned 3D-QSAR study and provides a template for designing new compounds with potentially enhanced HDAC inhibition. nih.gov
These computational strategies have been successfully applied in the discovery of benzamide derivatives for various targets. For instance, an in-silico structure/ligand-based design strategy led to the identification of benzamide-based compounds with encouraging HDAC1-3 inhibition. nih.gov Further molecular modifications, guided by these computational insights, aimed to optimize properties like molecular length and substitutions on the terminal benzene (B151609) rings. nih.gov
Table 1: Molecular Docking Scores of Benzamide Derivatives Against Various Targets
| Compound | Target | Docking Software/Method | Docking Score (kcal/mol) |
| B1 | DNA gyrase | Molegro Virtual Docker | -109.736 |
| B5 | DNA gyrase | Molegro Virtual Docker | -114.391 |
| B2 | Sec14p | Molegro Virtual Docker | -119.451 |
| CNR13756 | GSK3β | Not Specified | 53.344 |
Table 2: Statistical Parameters of 3D-QSAR Models for Benzamide Derivatives
| Model Type | Target | No. of Compounds | r² | q² | F-value | Reference |
| Atom-based 3D-QSAR | HDAC | 48 | 0.99 | 0.85 | 631.80 | nih.gov |
| COMSIA | MAO-B | 36 (29 training, 7 test) | 0.915 | 0.569 | 52.714 | nih.gov |
Advanced Simulation Techniques (e.g., Molecular Dynamics, Free Energy Perturbation) for Benzamide-Target Systems
To gain a deeper understanding of the dynamic nature of ligand-protein interactions, advanced simulation techniques such as molecular dynamics (MD) simulations and free energy perturbation (FEP) are employed. These methods provide insights into the stability of binding poses, conformational changes, and the thermodynamics of binding, which are often not captured by static docking methods.
Molecular dynamics simulations track the movements of atoms in a biological system over time, offering a dynamic view of the protein-ligand complex. researchgate.net MD simulations have been used to study the action mechanism of mercapto-benzamides as inhibitors of the HIV nucleocapsid protein 7 (NCp7). nih.gov These simulations supported a proposed mechanism involving the activation of the prodrug and its subsequent interaction with the zinc-coordinating residues of the protein. nih.gov In another study, MD simulations were performed on benzamide analogues as inhibitors of the FtsZ protein. researchgate.net The simulations were used to confirm the stability of the ligand-protein complex and to analyze the flexibility of residues in the binding site through parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF). researchgate.net For a series of 6-hydroxybenzothiazole-2-carboxamides targeting MAO-B, MD simulations showed that a promising designed compound was stable in its binding to the receptor, with RMSD values fluctuating between a stable range of 1.0 and 2.0 Å. nih.gov
Free energy perturbation is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. nih.gov This technique is particularly valuable in lead optimization as it can accurately predict the impact of small chemical modifications on binding affinity. nih.govrutgers.edu FEP calculations have been successfully applied in the design of inhibitors for various targets, including HIV-1 protease. nih.gov For instance, the calculated difference in binding free energy (ΔΔG_bind) for a mutation in a hexapeptide inhibitor of HIV-1 protease was 3.3 ± 1.1 kcal/mol, which was in good agreement with the experimental value of 3.8 ± 1.3 kcal/mol. nih.gov In another example, FEP calculations were used to guide the optimization of HIV-1 protease inhibitors, contributing to the discovery of the FDA-approved drug amprenavir. nih.gov While not specific to benzamides, these examples showcase the power of FEP in drug discovery. More directly related, a study on benzamidine (B55565) derivatives as thrombin inhibitors utilized a free energy perturbation method to evaluate the relative free energies of binding. nih.gov
These advanced simulation techniques provide a more accurate and dynamic picture of the interactions between benzamide derivatives and their biological targets, guiding the rational design of more potent and selective therapeutic agents. researchgate.net
Table 3: Examples of Advanced Simulation Studies on Benzamide and Related Derivatives
| Derivative Class | Target | Simulation Method | Key Findings |
| Mercapto-benzamides | HIV NCp7 | Molecular Dynamics | Elucidated the action mechanism involving prodrug activation and interaction with zinc-coordinating residues. nih.gov |
| Benzamide analogues | FtsZ | Molecular Dynamics | Confirmed the stability of the ligand-protein complex and analyzed residue flexibility. researchgate.net |
| 6-hydroxybenzothiazole-2-carboxamides | MAO-B | Molecular Dynamics | Showed stable binding of a designed inhibitor with RMSD values between 1.0 and 2.0 Å. nih.gov |
| Hexapeptide inhibitor | HIV-1 Protease | Free Energy Perturbation | Calculated ΔΔG_bind of 3.3 ± 1.1 kcal/mol, consistent with the experimental value of 3.8 ± 1.3 kcal/mol. nih.gov |
Pre Clinical Drug Discovery and Development Considerations
Lead Compound Identification and Optimization Strategies
The journey of a drug from a mere concept to a clinical candidate is a meticulous process, with lead compound identification and optimization forming its very foundation. A lead compound is a chemical entity demonstrating a desired biological activity, which then undergoes structural modifications to enhance its efficacy, selectivity, and pharmacokinetic properties.
For N-(3-chlorophenyl)-3,4-dimethoxybenzamide, its structural framework, featuring a benzamide (B126) core, suggests its emergence from synthetic libraries designed to explore specific biological targets. The presence of a 3-chlorophenyl group and a 3,4-dimethoxybenzamide (B75079) moiety points towards a rational design approach, where these substitutions are strategically chosen to modulate target binding and physicochemical properties.
Optimization strategies for a lead compound like this compound would typically involve a systematic exploration of its structure-activity relationship (SAR). This process entails the synthesis of a series of analogues with modifications at three primary positions:
The Chlorophenyl Ring: Altering the position of the chlorine atom (e.g., to the 2- or 4-position) or replacing it with other halogens (fluorine, bromine) or small alkyl groups would be a standard approach to probe the impact on target interaction.
The Benzamide Linker: Modifications to the amide bond, such as N-methylation or its replacement with a bioisostere, could be explored to influence conformational rigidity and metabolic stability.
The Dimethoxy Phenyl Ring: The methoxy (B1213986) groups are key hydrogen bond acceptors and influence the electronic properties of the ring. Investigating the impact of their removal, repositioning, or replacement with other substituents would be crucial for optimizing the compound's profile.
A hypothetical lead optimization program for this compound is outlined below:
| Modification Site | Proposed Changes | Rationale |
| 3-Chlorophenyl Ring | Substitution at 2- or 4-position; Replacement of Cl with F, Br, CH3 | Explore steric and electronic effects on target binding affinity and selectivity. |
| Benzamide Linker | N-methylation; Replacement with ester or reverse amide | Enhance metabolic stability and modulate conformational preferences. |
| 3,4-Dimethoxy Phenyl Ring | Removal of one or both methoxy groups; Positional isomerization (e.g., 2,4-dimethoxy) | Assess the importance of hydrogen bond acceptors and electronic density for activity. |
Target Validation and Disease Linkage Investigations
A critical step in preclinical development is target validation, which establishes a clear link between a biological target (e.g., an enzyme or receptor) and a disease. This process confirms that modulating the target with a compound like this compound is likely to produce a therapeutic effect.
While direct target validation studies for this compound are not prominent in the public domain, the benzamide scaffold is a well-known privileged structure in medicinal chemistry, frequently associated with a range of biological targets. Notably, various benzamide derivatives have been investigated for their activity against G-protein coupled receptors (GPCRs), ion channels, and enzymes.
For instance, the structural similarity to known dopamine (B1211576) D2 receptor antagonists or histone deacetylase (HDAC) inhibitors could guide initial target validation efforts. A typical workflow for such an investigation would involve:
In Vitro Binding Assays: Testing the affinity of this compound against a panel of known and putative targets.
Cell-Based Functional Assays: Assessing the compound's ability to modulate the activity of the identified target in a cellular context.
Mechanism of Action Studies: Elucidating the precise molecular interactions between the compound and its target to understand how it exerts its effect.
Without specific experimental data, any proposed disease linkage for this compound remains speculative. However, based on the activities of structurally related compounds, potential therapeutic areas could include central nervous system disorders, oncology, or inflammatory diseases.
In Vitro ADME Properties Prediction and Assessment (Absorption, Distribution, Metabolism, Excretion)
The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount in preclinical development to predict its pharmacokinetic behavior in vivo. In vitro ADME assays provide crucial data to guide compound selection and optimization.
For this compound, a standard panel of in vitro ADME assays would be employed to evaluate its drug-like properties.
Absorption:
Solubility: The aqueous solubility of the compound would be determined at different pH values to predict its dissolution in the gastrointestinal tract.
Permeability: Assays using Caco-2 cell monolayers would be conducted to assess its potential for intestinal absorption.
Distribution:
Plasma Protein Binding: The extent to which the compound binds to plasma proteins like albumin would be measured, as this influences its free concentration and availability to reach its target.
LogD: The distribution coefficient at physiological pH (7.4) would be determined to understand its lipophilicity and potential for crossing biological membranes.
Metabolism:
Metabolic Stability: Incubation with liver microsomes or hepatocytes would be performed to assess its susceptibility to metabolic degradation by cytochrome P450 enzymes.
Metabolite Identification: Advanced analytical techniques would be used to identify the major metabolites formed, providing insights into its metabolic pathways.
Excretion:
While primarily assessed in vivo, in vitro transporter assays can provide initial clues about the potential for renal or biliary excretion.
A summary of predicted ADME properties for a compound like this compound, based on its chemical structure, is presented below. It is important to note that these are theoretical predictions and require experimental verification.
| ADME Parameter | Predicted Property | Rationale |
| Absorption | Moderate to good | The presence of polar functional groups and a reasonable molecular weight suggest potential for oral absorption. |
| Distribution | Moderate | The predicted lipophilicity suggests it may distribute into tissues, but high plasma protein binding could limit this. |
| Metabolism | Susceptible to O-demethylation and hydroxylation | The methoxy groups and aromatic rings are common sites for metabolic modification. |
| Excretion | Likely a combination of renal and biliary routes | The route of excretion would depend on the properties of the parent compound and its metabolites. |
Strategic Integration of In Silico Methods in Preclinical Discovery Pipelines
In silico methods, or computational approaches, are integral to modern drug discovery, enabling the rapid and cost-effective evaluation of large numbers of compounds. These methods play a crucial role in prioritizing candidates for synthesis and experimental testing.
For this compound, in silico tools would be strategically employed throughout its preclinical evaluation:
Virtual Screening: If a biological target is known, virtual screening of compound libraries could have initially identified the this compound scaffold as a potential hit.
Molecular Docking: To understand its binding mode, molecular docking simulations would be performed to predict the interaction of the compound with the active site of its putative target. This can provide insights into the key interactions driving its affinity and guide further optimization.
Quantitative Structure-Activity Relationship (QSAR): By building QSAR models based on a series of synthesized analogues, it would be possible to predict the activity of new, unsynthesized compounds, thereby streamlining the optimization process.
ADME Prediction: A variety of computational models are available to predict the ADME properties of a compound based on its structure. These predictions can help to flag potential liabilities early in the discovery process.
The integration of these in silico methods allows for a more data-driven and efficient preclinical discovery pipeline, enabling researchers to focus their resources on the most promising compounds.
Emerging Research Directions and Future Perspectives
Development of Next-Generation N-(3-chlorophenyl)-3,4-dimethoxybenzamide Derivatives with Enhanced Potency and Selectivity
The development of next-generation derivatives of this compound is centered on optimizing its molecular structure to achieve superior potency and selectivity for specific biological targets. The core principle of this research involves systematic modifications to the parent molecule and studying the resulting structure-activity relationships (SAR).
Key strategies in the design of advanced benzamide (B126) analogs include:
Substitution Pattern Modification: Altering the position and nature of substituents on both the chlorophenyl and dimethoxybenzoyl rings can profoundly influence binding affinity and selectivity. For instance, research into related benzamide structures has shown that strategic placement of fluorine atoms can enhance binding affinity to targets like cereblon (CRBN). nih.govacs.org
Scaffold Hopping: Replacing parts of the benzamide scaffold with different chemical moieties (bioisosteres) can lead to novel chemotypes with improved properties. acs.org For example, replacing sp2-rich heterobiaryl components with sp3-rich structures is a strategy being explored to improve drug-like properties. acs.org
Conformational Locking: Introducing structural constraints, such as intramolecular hydrogen bonds, can lock the molecule into its "bioactive" conformation, the specific shape it adopts when binding to its target. nih.govacs.org This pre-organization can reduce the entropic penalty of binding, thereby increasing potency.
Research on other benzamide-based inhibitors, such as those targeting Poly(ADP-ribose) polymerase-1 (PARP-1) and sirtuin-2 (SIRT2), provides a blueprint for these optimization efforts. In the development of SIRT2 inhibitors, extensive structural modifications of lead compounds resulted in analogues with threefold increases in potency and higher selectivity over related enzymes like SIRT1 and SIRT3. nih.gov Similarly, optimization of PARP-1 inhibitors led to a derivative, compound 13f, with a potent IC₅₀ value of 0.25 nM and significant selectivity for cancer cells over normal cells. nih.gov These studies highlight how iterative design, synthesis, and testing cycles can yield compounds with significantly enhanced pharmacological profiles.
Table 1: Strategies for Derivative Development with Examples from Benzamide Research
| Strategy | Description | Example from Research | Reference |
|---|---|---|---|
| Substitution Modification | Adding or changing functional groups on the core scaffold. | Introduction of fluorine atoms to the benzamide scaffold to increase binding affinity to the cereblon (CRBN) target. | acs.org |
| Structure-Activity Relationship (SAR) | Systematically modifying parts of a molecule to determine which chemical groups are responsible for its biological effect. | SAR studies around a lead compound led to potent, selective, non-hydroxamic acid HDAC inhibitors. | nih.gov |
| Analogue Synthesis | Creating a series of compounds similar in structure to a lead compound to improve potency and pharmacological properties. | Synthesis of 176 analogues of SIRT2 inhibitors yielded 15 compounds with enhanced potency. | nih.gov |
| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. | Replacement of sp²-rich heterobiaryl tails with substituted benzamides containing fewer sp² carbons. | acs.org |
Exploration of Novel Biological Targets and Therapeutic Applications for the Benzamide Scaffold
The versatility of the benzamide scaffold allows it to interact with a wide array of biological macromolecules, making it a "privileged scaffold" in drug discovery. nih.govnih.govresearchgate.netcolab.wsresearchgate.net While its initial applications may have been in specific areas, ongoing research is continuously uncovering new potential targets and, consequently, new therapeutic avenues. The benzimidazole (B57391) scaffold, a related heterocyclic structure, is also recognized for its broad pharmacological activities, reinforcing the value of such core structures in medicinal chemistry. nih.govnih.govresearchgate.net
Current research highlights the expansion of the benzamide scaffold's reach into several key areas of pharmacology:
Enzyme Inhibition: Benzamide derivatives are being investigated as inhibitors for a diverse range of enzymes implicated in disease. This includes histone deacetylases (HDACs) for cancer therapy, sirtuins (e.g., SIRT2) for neurodegenerative diseases, and carbonic anhydrases and acetylcholinesterase, which are targets for various pathologies. nih.govnih.govmdpi.comnih.gov
DNA Repair Pathways: A significant area of exploration is the targeting of enzymes involved in DNA damage repair, such as Poly(ADP-ribose) polymerases (PARPs). nih.gov Inhibitors of PARP-1, for example, are a promising class of anticancer agents. nih.gov
Protein-Protein Interactions and Degradation: The benzamide scaffold is being used to create novel binders for proteins like cereblon (CRBN), a component of E3 ubiquitin ligase complexes. nih.govacs.org These binders are crucial for the design of Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins. nih.govacs.org
Antiviral Activity: Novel benzamide-based 5-aminopyrazoles have demonstrated remarkable activity against the avian influenza virus (H5N1), opening up possibilities for developing new antiviral agents. acs.org
This diversification of targets underscores the chemical adaptability of the benzamide core, suggesting that compounds like this compound could serve as starting points for developing therapies against a broad spectrum of diseases, from cancer to infectious diseases and neurodegenerative disorders.
Table 2: Novel Biological Targets Investigated for the Benzamide Scaffold
| Target Class | Specific Example | Potential Therapeutic Application | Reference |
|---|---|---|---|
| Epigenetic Modifiers | Histone Deacetylases (HDACs) | Cancer | nih.gov |
| Sirtuins | SIRT2 | Huntington's Disease | nih.gov |
| DNA Repair Enzymes | Poly(ADP-ribose) polymerase-1 (PARP-1) | Cancer | nih.gov |
| Metalloenzymes | Carbonic Anhydrase (CA) | Various Pathologies | nih.gov |
| Cholinesterases | Acetylcholinesterase (AChE) | Alzheimer's Disease | mdpi.comnih.gov |
| E3 Ligase Components | Cereblon (CRBN) | Targeted Protein Degradation (PROTACs) | nih.govacs.org |
| Viral Proteins/Pathways | Avian Influenza Virus (H5N1) | Antiviral Therapy | acs.org |
Integration of Artificial Intelligence and Machine Learning in Benzamide Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more predictive. nih.govresearchgate.netstmjournals.com These computational tools are being applied across the entire discovery pipeline, from initial target identification to the design of clinical trials. nih.govnih.gov For benzamide research, AI and ML offer powerful methods to navigate the vast chemical space and accelerate the development of new therapeutic agents.
Key applications of AI/ML in benzamide research include:
Predictive Modeling and Virtual Screening: ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities. researchgate.net These models can then rapidly screen virtual libraries containing millions of benzamide derivatives to predict their potency, selectivity, and potential off-target effects, prioritizing a smaller, more promising set of compounds for laboratory synthesis and testing. nih.gov
De Novo Drug Design: AI, particularly through methods like variational autoencoders and generative adversarial networks (GANs), can design entirely new molecules from scratch. nih.gov By learning the underlying rules of molecular design from existing benzamide structures, these models can generate novel compounds with optimized, pre-defined properties, such as high target affinity and favorable drug-like characteristics.
Lead Optimization: AI can predict how specific chemical modifications to a lead compound, such as this compound, will impact its various properties. nih.gov This allows medicinal chemists to focus on the most promising modifications, reducing the number of iterative synthesis and testing cycles required to develop a clinical candidate. nih.gov
Druggability Assessment: AI models can analyze the structural properties of biological targets to predict their "druggability"—the likelihood that they can be modulated by a small molecule like a benzamide. nih.gov This helps researchers focus their efforts on targets that have a higher probability of success.
By leveraging these computational approaches, researchers can more efficiently explore the potential of the benzamide scaffold, uncover novel structure-activity relationships, and design next-generation molecules with enhanced therapeutic profiles. nih.govresearchgate.net
Advancements in High-Throughput Screening and Phenotypic Profiling of Benzamide Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast collections of chemical compounds for biological activity. nih.gov Recent technological advancements have significantly increased the speed and scale of these operations, allowing for the screening of millions of compounds in a short period. nih.gov These technologies are critical for exploring the full potential of large, diverse benzamide libraries.
Emerging trends in this area include:
Ultra-High-Throughput Screening (uHTS): Platforms utilizing technologies like fiber-optic array scanning can screen bead-based libraries at rates of up to 5 million compounds per minute. nih.gov This allows for the comprehensive evaluation of massive combinatorial libraries of benzamides, maximizing the chances of finding rare, highly active "hits."
Phenotypic Screening: Instead of testing compounds against a single, isolated protein target (target-based screening), phenotypic screening assesses their effects on whole cells or even organisms. nih.gov This approach can identify compounds that work through novel mechanisms of action and is particularly useful when the precise disease-causing target is unknown. Multi-parameter phenotypic profiling, which measures changes in multiple cellular features simultaneously (e.g., using high-content imaging), provides a rich "fingerprint" of a compound's biological effects. nih.gov
Combinatorial and Diversity-Oriented Libraries: The success of any screening campaign depends on the quality and diversity of the compound library. thermofisher.com Companies now offer large, pre-plated libraries of drug-like molecules, often designed to maximize chemical diversity and adhere to principles of drug-likeness, such as Lipinski's Rule of 5. thermofisher.commdpi.com Synthesizing large, focused libraries of benzamide derivatives for HTS campaigns is a key strategy for identifying novel lead compounds. mdpi.comacs.org
By combining these advanced screening methodologies, researchers can efficiently sift through extensive benzamide libraries to identify not only potent molecules but also those with novel biological activities and mechanisms, paving the way for the next generation of benzamide-based therapeutics.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(3-chlorophenyl)-3,4-dimethoxybenzamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling a 3-chloroaniline derivative with a 3,4-dimethoxybenzoyl chloride. Key steps include:
- Amide bond formation : Use of coupling agents like EDCl/HOBt or DCC in anhydrous DCM/THF under nitrogen .
- Optimization : Reaction temperature (0–25°C), stoichiometric ratios (1:1.1 amine:acyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improve yield (reported 65–75% in analogous benzamides) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amidation | EDCl/HOBt, DCM, RT | 68 ± 3 |
| Purification | Ethyl acetate/hexane (3:7) | 92% purity |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–3.9 ppm, aromatic protons split into doublets/double doublets) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 305.7 g/mol; observed: 305.72 ± 0.02) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 58.3° in N-(3-chlorophenyl)benzamide analogs) .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its molecular interactions?
- Methodological Answer :
- Trans conformation : The H–N–C=O group adopts a trans configuration, stabilizing intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å bond lengths) to form chains .
- Dihedral angles : The benzamide and 3-chlorophenyl rings form a 44.4° angle, influencing packing efficiency and solubility .
- Data Table :
| Parameter | Value | Source |
|---|---|---|
| N–H⋯O bond length | 2.85 Å | |
| Benzamide-aniline dihedral angle | 44.4° |
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
- Methodological Answer :
- Control experiments : Validate assay conditions (e.g., pH, solvent DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Structural analogs : Compare activity with N-(2-aminophenyl)-3,4-dimethoxybenzamide (anti-inflammatory) and N-(3-chlorophenyl)-4-nitrobenzamide (antimicrobial) to isolate substituent effects .
- Dose-response curves : Use IC values (e.g., 12.5 μM vs. 25 μM) to assess potency variability across cell lines .
Q. What computational approaches predict the biological targets of this compound?
- Methodological Answer :
- Molecular docking : AutoDock Vina identifies binding to cysteine protease (e.g., MPXV protease, ΔG = -6.7 kcal/mol) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
- Data Table :
| Target Protein | Binding Affinity (ΔG, kcal/mol) | RMSD (Å) |
|---|---|---|
| MPXV cysteine protease | -6.7 | 1.8 |
| Human kinase CK2 | -5.2 | 2.3 |
Key Notes for Experimental Design
- Crystallography : Use SHELXL for refinement; anisotropic displacement parameters improve accuracy for chlorine atoms .
- Bioactivity assays : Include positive controls (e.g., indomethacin for anti-inflammatory studies) and validate via Western blotting (e.g., COX-2 inhibition) .
- Synthetic scalability : Replace DCM with greener solvents (e.g., cyclopentyl methyl ether) for large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
